molecular formula C19H12N4O4S B2951701 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 922069-87-2

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2951701
CAS No.: 922069-87-2
M. Wt: 392.39
InChI Key: GWGGMQFUHFSZDK-UHFFFAOYSA-N
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Description

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold known for its diverse biological activities and relevance in central nervous system (CNS) drug discovery. Research into analogous 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has shown these structures to exhibit anticonvulsant properties, potentially acting through the modulation of GABAergic neurotransmission to suppress abnormal neuronal activity . The molecular architecture of this compound integrates a 7-methoxy-benzofuran moiety and a benzothiazole carboxamide group. The benzofuran ring system is a common pharmacophore in bioactive molecules, while the benzothiazole unit is frequently explored in the development of diagnostics and therapeutics. The presence of these systems suggests potential for this compound to be investigated as a precursor or pharmacophore in developing novel therapeutic agents, particularly for neurological targets. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in biological assays. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c1-25-12-7-4-5-10-9-13(26-15(10)12)17-22-23-19(27-17)21-16(24)18-20-11-6-2-3-8-14(11)28-18/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGGMQFUHFSZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be formed via the reaction of hydrazides with carboxylic acids or their derivatives . The benzothiazole ring is often synthesized through the condensation of 2-aminothiophenol with carboxylic acids .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions are employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

  • Key Differences : Replaces the oxadiazole ring with a 1,3,4-thiadiazole and introduces a sulfanylacetamide side chain with a 5-methylthiadiazole substituent.
  • The methyl group could enhance metabolic stability but reduce solubility .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

  • Key Differences : Substitutes the benzofuran with a chlorothiophene and replaces benzothiazole with a methoxybenzamide group.
  • However, the absence of the benzothiazole core may diminish antitumor activity observed in benzothiazole derivatives .

N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

  • Key Differences : Replaces oxadiazole with a pyrazole ring and substitutes benzofuran with a methylthiophene.
  • Methylthiophene may improve lipophilicity but reduce steric hindrance compared to benzofuran .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Impact
Target Compound C₁₉H₁₂N₄O₄S 392.39 7-Methoxybenzofuran, oxadiazole Enhanced lipophilicity, metabolic stability
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide C₁₇H₁₃N₇O₂S₃ 467.57 Thiadiazole, methylthiadiazole Increased polarity, metabolic stability
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide C₁₄H₁₀ClN₃O₃S 343.77 Chlorothiophene, methoxybenzamide Halogen-mediated target binding
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ 356.43 Pyrazole, methylthiophene Improved solubility, moderate lipophilicity

Research Findings and Implications

Structural Flexibility vs. Bioactivity : The target compound’s benzofuran-oxadiazole hybrid offers a balance between lipophilicity and metabolic resistance, whereas thiadiazole-based analogs (e.g., ) may prioritize polarity over membrane permeability.

Substituent Effects : Chlorothiophene () and methylthiophene () substituents suggest divergent electronic profiles—chlorine enhances electrophilicity, while methyl groups may stabilize hydrophobic pockets.

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that combines the structural features of benzofuran and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H16N4O3S
Molecular Weight 396.43 g/mol
SMILES CCOC1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3S(=O)(=O)N(C)C

Anticancer Properties

Research has shown that derivatives of oxadiazole exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colon cancer)
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways.
    • It inhibits key enzymes involved in cancer progression such as telomerase and topoisomerase .
  • Activity Comparison :
    • In studies comparing IC50 values (the concentration needed to inhibit cell growth by 50%), the compound showed lower IC50 values than standard chemotherapeutics like doxorubicin, indicating higher potency .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of this compound, in vivo studies are crucial for understanding its therapeutic potential:

  • Animal Models :
    • Studies have utilized xenograft models to assess tumor growth inhibition.
    • Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1: Oxadiazole Derivatives :
    • A study involving a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation.
    • The presence of electron-withdrawing groups was found to enhance biological activity significantly .
  • Case Study 2: Benzothiazole Compounds :
    • Compounds containing benzothiazole scaffolds were synthesized and tested for anti-inflammatory and anticancer properties.
    • Notably, these compounds exhibited dual activity by inhibiting both cancer cell proliferation and inflammatory cytokine production .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity Type Effectiveness (IC50) Cell Lines Tested
Anticancer< 10 μMMCF-7, A549, HCT116
Apoptosis InductionHighMCF-7
Enzyme InhibitionSignificantTelomerase, Topoisomerase

Q & A

Basic: What are the key considerations for synthesizing N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide to ensure high purity?

Methodological Answer:

  • Reaction Conditions : Use tetrahydrofuran (THF) with 4M HCl for condensation at room temperature, followed by reflux to promote cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to isolate the product. Recrystallization from ethanol or ethyl acetate/hexane mixtures further enhances purity .
  • Characterization : Validate purity (>95%) using LC-MS for molecular ion detection and 1^1H/13^13C NMR to confirm structural integrity .

Advanced: How can computational methods like quantum chemical calculations optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Utilize density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways for oxadiazole ring formation .
  • Experimental Feedback : Integrate computational predictions with high-throughput screening. For example, ICReDD’s approach uses quantum calculations to narrow solvent/catalyst combinations, reducing trial-and-error iterations by 40–60% .
  • Data Circulation : Feed experimental results (e.g., reaction yields, byproducts) back into computational models to refine predictions .

Basic: Which spectroscopic techniques are most effective for characterizing the benzothiazole and oxadiazole moieties?

Methodological Answer:

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzothiazole; δ 6.8–7.6 ppm for benzofuran). 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~150–160 ppm) .
  • LC-MS : Detects molecular ion peaks (e.g., [M+H]+^+) and fragments to verify molecular weight and structural motifs .
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1680–1700 cm1^{-1}; oxadiazole C=N bands at ~1600 cm1^{-1} .

Advanced: When encountering contradictory bioactivity data across analogs, what structural factors should be prioritized for SAR analysis?

Methodological Answer:

  • Substituent Effects : Compare electronic (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) and steric properties. For example, 4-chlorophenyl analogs may enhance receptor binding vs. fluoro-substituted derivatives .
  • Bioassay Design : Use standardized in vitro assays (e.g., enzyme inhibition, cell viability) under controlled conditions. Cross-validate with computational docking to correlate activity with binding affinity .
  • Data Normalization : Account for solubility differences (e.g., DMSO concentration) and metabolic stability using hepatic microsome models .

Basic: What are common solvents and catalysts used in forming the 1,3,4-oxadiazole ring during synthesis?

Methodological Answer:

  • Solvents : THF or dioxane for initial coupling, followed by HCl-mediated cyclization. Ethanol is preferred for final recrystallization .
  • Catalysts/Reagents : Phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) for dehydrative cyclization. Stoichiometric acetic anhydride aids in intermediate stabilization .

Advanced: How to address low yields in the final coupling step between benzofuran and benzothiazole units?

Methodological Answer:

  • Stoichiometry Optimization : Use a 1:1.2 molar ratio of benzofuran precursor to benzothiazole carboxamide to drive the reaction to completion .
  • Coupling Agents : Employ EDCI/HOBt or DCC/DMAP to activate the carboxamide for nucleophilic attack by the oxadiazole amine .
  • Byproduct Mitigation : Monitor intermediates via LC-MS; introduce scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted reagents .

Advanced: What strategies mitigate degradation of the methoxybenzofuran group under acidic conditions during synthesis?

Methodological Answer:

  • Protection/Deprotection : Protect the methoxy group with trimethylsilyl chloride (TMSCl) before acidic steps, then remove with tetrabutylammonium fluoride (TBAF) .
  • Milder Acids : Substitute HCl with acetic acid (pH 4–5) during cyclization to reduce demethylation risk .
  • Temperature Control : Conduct reactions at ≤60°C to prevent thermal decomposition of the benzofuran moiety .

Basic: How to confirm the absence of unreacted starting materials in the final product?

Methodological Answer:

  • TLC Analysis : Use dual solvent systems (e.g., EtOAc/hexane 3:7 and CH2_2Cl2_2/MeOH 9:1) to resolve starting materials from the product. Compare Rf_f values against standards .
  • HPLC Purity Check : Run at 254 nm with a C18 column; retention time shifts indicate impurities. MS detection confirms molecular weight .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

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